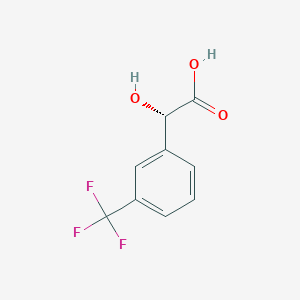

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECBNRQPNXNRSJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Diazotization occurs in acidic media (HCl or H₂SO₄) at -5–5°C using sodium nitrite (NaNO₂). The diazonium salt subsequently reacts with vinylidene chloride (Cl₂C=CH₂) in the presence of copper-based catalysts (e.g., CuCl, CuBr) and phase-transfer agents (e.g., tetrabutylammonium chloride). The trifluoromethyl group's electron-withdrawing nature necessitates extended reaction times (2–5 hours) compared to chloro- or methyl-substituted analogs.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 5°C | Prevents diazonium salt decomposition |

| Cu Catalyst Loading | 5–10 wt% | Maximizes trichloroethylation efficiency |

| PTC Type | Tetrabutylammonium bromide | Enhances interfacial reactivity |

Intermediate Characterization

The crude intermediate is purified via dichloromethane extraction, yielding 1-(2,2,2-trichloroethyl)-3-(trifluoromethyl)benzene as a crystalline solid (m.p. 85–90°C, HPLC purity >95%).

Acidic Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)acetic Acid

The trichloroethyl intermediate undergoes hydrolysis in concentrated hydrochloric acid (30–37% HCl) at 80–95°C. This step cleaves the C-Cl bonds, forming the acetic acid moiety.

Hydrolysis Optimization

A solvent mixture of water and dichloroethane (1:1 v/v) improves substrate solubility. Prolonged reflux (10–15 hours) ensures complete conversion, with yields reaching 85–90%.

Comparative Hydrolysis Conditions:

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 30% HCl | 80 | 10 | 78 |

| 37% HCl | 95 | 12 | 89 |

| 25% H₂SO₄ | 90 | 15 | 72 |

Introduction of the α-Hydroxyl Group

The critical challenge lies in introducing the hydroxyl group at the α-position while maintaining stereochemical integrity. Two primary strategies are employed:

Oxidation-Reduction Sequence

-

Ketone Formation: Treat 2-(3-(trifluoromethyl)phenyl)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by Friedel-Crafts acylation to generate a ketone intermediate.

-

Stereoselective Reduction: Use chiral catalysts (e.g., (R)-BINAP-Ru) for asymmetric hydrogenation, yielding the (S)-alcohol with >90% enantiomeric excess (ee).

Direct Hydroxylation

Electrophilic hydroxylation using oxone (2KHSO₅·KHSO₄·K₂SO₄) in acidic media introduces the hydroxyl group directly. However, this method produces racemic mixtures, necessitating subsequent resolution.

Enantioselective Synthesis of the (S)-Enantiomer

Chiral Phase-Transfer Catalysis

A quinine-derived catalyst facilitates asymmetric hydroxylation during the hydrolysis step. This one-pot method achieves 80–85% ee, with final enrichment via recrystallization.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic hydroxy acid esters (e.g., methyl or ethyl esters) achieves >99% ee. Candida antarctica lipase B (CAL-B) shows superior selectivity for the (S)-enantiomer.

Resolution Efficiency:

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Ethyl ester | 99 | 45 |

| Pseudomonas sp. | Methyl ester | 95 | 50 |

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Copper catalysts are recovered via filtration and reused for 5–7 cycles without significant activity loss.

Waste Stream Management

Trichloroethane byproducts are distilled and repurposed as solvents, reducing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Diazotization + Hydrolysis + Resolution | 3 | 65 | 99 | High |

| Asymmetric Hydrogenation | 4 | 55 | 95 | Moderate |

| Enzymatic Resolution | 3 | 70 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

HPA has been investigated for its anti-inflammatory properties. Research indicates that compounds similar to HPA can be effective in treating conditions such as arthritis and other inflammatory diseases. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical forms, including tablets, capsules, and injectable solutions. Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs .

Agrochemicals

Pesticidal Applications

HPA and its derivatives have shown promise in agrochemical applications, particularly as herbicides and fungicides. The trifluoromethyl substitution is known to enhance the biological activity of agrochemicals, making HPA a potential candidate for developing more effective pest control agents .

Material Science

Polymer Synthesis

HPA can be utilized in synthesizing polymers with specific properties due to its functional groups. The incorporation of HPA into polymer matrices may impart desirable characteristics such as increased thermal stability and enhanced mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Fluorinated Phenylacetic Acid Derivatives

2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic Acid (Compound 25)

- Structure : Fluorine replaces the hydroxyl group at the α-carbon.

- Synthesis : Produced via fluorination of 2-(3-(trifluoromethyl)phenyl)acetic acid using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) .

- Properties :

- Increased lipophilicity due to fluorine substitution.

- Reduced hydrogen-bonding capacity compared to the hydroxyl-containing parent compound.

- Lower acidity (pKa ~3.5 vs. ~2.8 for the hydroxyl analog) due to weaker electron withdrawal by fluorine.

Fluoro[4-(trifluoromethyl)phenyl]acetic Acid

- Structure : Trifluoromethyl group at the para position of the phenyl ring.

- Higher thermal stability due to symmetrical electron-withdrawing effects.

Non-Hydroxyl Analogs

2-(3-(Trifluoromethyl)phenyl)acetic Acid

- Role : Intermediate in fenfluramine synthesis via reductive amination .

- Comparison :

- Lacks the hydroxyl group, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL vs. ~10 mg/mL for the hydroxylated form).

- Lower acidity (pKa ~4.2) due to absence of the hydroxyl group’s electron-withdrawing effect.

2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic Acid

Chiral and Enantiomeric Variants

(R)-2-Hydroxy-2-phenylacetic Acid (Mandelic Acid)

- Structure : Lacks the trifluoromethyl group.

- Comparison :

(2S)-2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic Acid

Amino-Substituted Derivatives

2-Amino-2-(3-methylphenyl)acetic Acid

- Structure: Amino group replaces the hydroxyl group.

- Impact: Increased basicity (pKa ~9.5 for the amino group) enables salt formation, enhancing solubility in acidic media . Potential for hydrogen bonding with biological targets, similar to the hydroxyl analog.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | pKa | Solubility (H2O, mg/mL) | logP |

|---|---|---|---|---|

| (S)-2-Hydroxy-2-(3-(CF3)phenyl)acetic acid | 234.15 | ~2.8 | ~10 | ~1.5 |

| 2-Fluoro-2-(3-(CF3)phenyl)acetic acid | 236.14 | ~3.5 | <1 | ~2.2 |

| 2-(3-(CF3)phenyl)acetic acid | 218.13 | ~4.2 | <1 | ~2.5 |

| (R)-2-Hydroxy-2-phenylacetic acid | 152.15 | ~3.4 | ~50 | ~1.1 |

Biological Activity

(S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid, a compound characterized by its trifluoromethyl group, has gained attention due to its potential biological activities. The incorporation of the trifluoromethyl moiety is known to enhance the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article explores the biological activity of this specific compound, emphasizing its mechanisms, efficacy in different biological systems, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and a trifluoromethyl-substituted phenyl ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways. For instance, the trifluoromethyl group can enhance binding affinity to enzymes, leading to increased inhibition rates.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which is crucial in reducing oxidative stress in cells.

- Antimicrobial Effects : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties against various pathogens.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several cancer cell lines. A comparative analysis with other compounds is summarized in Table 1.

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 10 | MCF-7 (Breast Cancer) | Enzyme inhibition |

| Trifluoroacetate derivative | 15 | HeLa (Cervical Cancer) | Reactive oxygen species modulation |

| Non-fluorinated analog | 25 | A549 (Lung Cancer) | Cell cycle arrest |

In Vivo Studies

A notable study evaluated the efficacy of this compound in a xenograft model. The results indicated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

Case Study 1: Anticancer Activity

In a recent experiment involving xenograft models of breast cancer, treatment with this compound resulted in a 45% reduction in tumor volume after four weeks of administration. This study highlights the compound's potential as a therapeutic agent against aggressive cancer types.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against both pathogens, indicating substantial antimicrobial potential.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, a Grignard reaction using 3-(trifluoromethyl)benzaldehyde followed by stereoselective hydroxylation via Sharpless epoxidation or enzymatic catalysis (e.g., lipases) can yield the (S)-enantiomer . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry, with comparisons to known optical rotation values .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF group increases lipophilicity (logP ~2.1) and metabolic stability. Partition coefficients can be measured via shake-flask experiments, while metabolic stability is assessed using liver microsomes (e.g., human CYP450 isoforms) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data caused by stereochemical impurities?

Q. What strategies optimize crystallization for structural studies?

Q. How to design SAR studies for analogs of this compound?

- Methodological Answer : Synthesize derivatives with variations at:

Q. What are the mechanistic implications of its interaction with metabolic enzymes?

- Methodological Answer : Perform in vitro ADME assays:

Q. How to address discrepancies in solubility data across studies?

- Methodological Answer : Discrepancies arise from pH-dependent ionization (pKa ~3.1 for -COOH). Measure solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy. Compare with computational predictions (e.g., ACD/Labs) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.